3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole
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Overview
Description
3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-thiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-thiadiazole-5-thiol: A precursor in the synthesis of 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole.
5-(Prop-2-en-1-yloxy)-1,2,4-thiadiazole: A related compound with similar structural features but lacking the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a prop-2-en-1-yloxy group on the thiadiazole ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other thiadiazole derivatives.
Biological Activity
3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
Staphylococcus aureus | 15 | 20 |
Escherichia coli | 12 | 25 |
Pseudomonas aeruginosa | 10 | 30 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (breast cancer) | 0.794 |
A549 (lung cancer) | 0.913 |
HeLa (cervical cancer) | 1.5 |
The IC50 values indicate that this compound is effective against these cancer types at relatively low concentrations, suggesting its potential as a therapeutic agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular processes such as signal transduction pathways involved in cell division and apoptosis.
Enzyme Inhibition
Studies have suggested that the compound can inhibit enzymes crucial for bacterial survival and cancer cell proliferation. For example:
- DNA gyrase inhibition : This enzyme is essential for bacterial DNA replication.
- Topoisomerase II inhibition : This enzyme plays a role in DNA replication in eukaryotic cells.
These interactions lead to the disruption of vital cellular functions, resulting in antimicrobial and anticancer effects.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Antimicrobial Efficacy in Animal Models :
- In a study involving mice infected with Staphylococcus aureus, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls.
- Anticancer Efficacy in Xenograft Models :
- In xenograft models using human breast cancer cells implanted in mice, administration of the compound led to a reduction in tumor size by up to 60% over four weeks.
Properties
IUPAC Name |
3-methyl-5-prop-2-enoxy-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-4-9-6-7-5(2)8-10-6/h3H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPLEQMCSDDCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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